2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds incorporating the structure of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. Research by Bondock et al. (2008) explored the synthesis of various heterocycles, including thiazole and pyrazole derivatives, and evaluated these compounds as antimicrobial agents. Their study found that some of the synthesized compounds exhibited significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Biological Activity and Structural Characterization
Another study focused on the synthesis of similar compounds, exploring their biological activities and characterizing their structures. For instance, Hu Jingqian et al. (2016) synthesized a compound with a similar structure and characterized it using various spectroscopic techniques. Their research included an assessment of the compound's herbicidal and fungicidal activities, indicating moderate effectiveness in these applications (Hu Jingqian, Ma Liuyong, Zhang Zhe, Fan Zhi-jin, & Zhang Jinlin, 2016).
Anti-Inflammatory and Analgesic Properties
Some derivatives of this compound class have been investigated for their potential anti-inflammatory and analgesic properties. Saravanan et al. (2011) synthesized novel thiazole derivatives by incorporating a pyrazole moiety and assessed their analgesic activity. Their findings indicated that some of these compounds exhibited significant analgesic activities, suggesting potential applications in pain management (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).
Antioxidant and Antitumor Activities
Additionally, compounds in this category have been synthesized and evaluated for their antioxidant and antitumor activities. Hamama et al. (2013) reported on the synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles and tested them for cytotoxicity and antioxidant activities. Some of the prepared compounds demonstrated promising activities in these areas, highlighting potential therapeutic applications (Hamama, Gouda, Badr, & Zoorob, 2013).
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14-19(20(30)28(27(14)2)17-10-4-3-5-11-17)25-18(29)12-16-13-32-22(24-16)26-21(31)23-15-8-6-7-9-15/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,25,29)(H2,23,24,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQTKAYQNELNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.